N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a benzothiazole ring, a quinoline moiety, and an acetamido group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with acetic anhydride, forming 6-acetamido-1,3-benzothiazole.
Quinoline Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Coupling Reaction: The final step involves coupling the benzothiazole derivative with the quinoline carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzothiazole ring, converting them to amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzothiazole and quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is studied for its potential as a ligand in coordination chemistry and its ability to form complexes with various metal ions.
Biology
Biologically, this compound is investigated for its antimicrobial, antifungal, and anticancer properties. Its structure allows it to interact with biological macromolecules, potentially inhibiting the growth of pathogens or cancer cells.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents. They may act as enzyme inhibitors or receptor modulators, providing a basis for the development of new drugs.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic structure and potential for functionalization.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and carboxamide groups can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic residues in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-cyanobenzamide
- N-(6-acetamido-1,3-benzothiazol-2-yl)-3-nitro-4-pyrrolidin-1-ylbenzamide
- N-(6-Acetamido-1,3-benzothiazol-2-yl)-2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to these similar compounds, N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is unique due to the presence of the quinoline moiety, which can significantly influence its electronic properties and biological activity. The combination of benzothiazole and quinoline structures in a single molecule provides a versatile scaffold for further functionalization and optimization in drug development and material science.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S/c1-15(30)26-17-11-12-21-23(13-17)32-25(28-21)29-24(31)19-14-22(16-7-3-2-4-8-16)27-20-10-6-5-9-18(19)20/h2-14H,1H3,(H,26,30)(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHYDWZUBZAQIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.